2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide is a compound that features a unique combination of an imidazole and a pyridine ring, which contributes to its diverse chemical properties and potential applications in medicinal chemistry. This compound is classified as an imidazole derivative, which are known for their biological activity, particularly in the context of drug discovery and development.
The compound can be synthesized through various chemical reactions involving imidazole and pyridine derivatives. It has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide falls under the category of heterocyclic compounds, specifically those containing both nitrogen-containing rings. Its structural features allow it to participate in various chemical reactions, making it a valuable compound in organic synthesis.
The synthesis of 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide can be achieved through several methods:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and catalyst type to optimize yield and minimize side reactions. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
The molecular structure of 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide can be described as follows:
2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide participates in various chemical reactions, including:
These reactions are often facilitated by specific catalysts or reagents that promote reactivity while minimizing unwanted by-products. Reaction monitoring is typically performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The mechanism of action for 2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide involves its interaction with biological targets, particularly enzymes or receptors related to disease pathways:
In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines and microbial strains, indicating its potential as a therapeutic agent .
2-(1H-Imidazol-1-YL)-4-pyridinecarboxamide has several scientific applications:
Imidazole-pyridine hybrids constitute a therapeutically significant chemical class with demonstrated efficacy across multiple disease domains, particularly oncology. These hybrids leverage complementary pharmacological properties: The pyridine ring contributes to π-stacking interactions and aqueous solubility, while the imidazole moiety facilitates metal coordination and hydrogen bonding [5]. Recent studies highlight their remarkable target versatility:
Table 1: Bioactivity of Representative Imidazole-Pyridine Hybrids
Compound | Target/Mechanism | Biological Activity | Therapeutic Area |
---|---|---|---|
Telacebec (Q203) | Cytochrome bcc (QcrB) | MIC₉₀: ≤0.03–0.8 µM vs MDR/XDR-TB | Tuberculosis [3] |
Nilotinib | Bcr-Abl kinase | Approved for CML treatment | Oncology [5] |
5d (imidazole-pyridine) | GSK-3β | IC₅₀: <30 µM (HepG2, HUH-7, PLC/PRF/5) | Hepatocellular carcinoma [9] |
I-11 (imidazo[1,2-a]pyridine) | KRAS G12C (covalent) | Selective activity vs NCI-H358 cells | Oncology [8] |
The molecular architecture of 2-(1H-imidazol-1-yl)-4-pyridinecarboxamide confers unique physicochemical and electronic properties that underpin its biological relevance:
Table 2: Key Structural Parameters of Related Compounds
Parameter | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid HCl | 2-(1H-Imidazol-1-yl)pyridin-4-amine |
---|---|---|
Molecular Formula | C₉H₈ClN₃O₂ | C₈H₈N₄ |
Molecular Weight | 225.63 g/mol | 160.18 g/mol |
H-Bond Donors | 1 | 1 |
H-Bond Acceptors | 4 | 4 |
TPSA | 73.0 Ų | 56.7 Ų [7] |
logP | -0.82 (calculated) | 0.85 [7] |
The exploration of imidazo[1,2-a]pyridines provides critical context for understanding 2-(1H-imidazol-1-yl)-4-pyridinecarboxamide's therapeutic potential. Key developmental milestones include:
Table 3: Evolution of Key Imidazo[1,2-a]pyridine Derivatives
Era | Representative Agent | Structural Features | Therapeutic Advancement |
---|---|---|---|
1980s-1990s | Zolpidem | Unsubstituted imidazo[1,2-a]pyridine | Established CNS bioavailability |
2010s | Telacebec (Q203) | 7-Fluoro-3-(4-tert-butylphenoxy)methyl | First anti-TB agent targeting QcrB [3] |
2020s | Moraski's Compound 4 | 3-Carboxamide with lipophilic biaryl ether | MIC₉₀ 0.006 µM vs XDR-TB [3] |
2024 | I-11 (Covalent inhibitor) | Acrylamide warhead at C3 position | KRAS G12C inhibition (IC₅₀ 12 nM) [8] |
The scaffold's evolution demonstrates consistent structure-activity relationship (SAR) principles: Lipophilic substitutions at C3 enhance membrane penetration, while electron-withdrawing groups at C6/C7 positions improve target affinity. These findings directly inform the optimization strategies for 2-(1H-imidazol-1-yl)-4-pyridinecarboxamide derivatives, particularly regarding substituent effects on anticancer potency [3] [8].
Table 4: Impact of Substituents on Bioactivity in Related Compounds
Substituent Position | Chemical Modification | Biological Effect | Reference |
---|---|---|---|
Pyridine C4 | Carboxamide (-CONH₂) | Enhanced H-bonding; improved solubility | [1] [6] |
Imidazole N1 | Alkyl groups (e.g., methyl) | Increased metabolic stability | [5] |
Pyridine C5 | Halogen (e.g., Cl) | Improved target affinity (π-stacking) | [9] |
Imidazole C2 | Methyl/vinyl | Modulated electronic effects; warhead attachment | [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7